3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

Medicinal Chemistry Physicochemical Profiling Ligand Design

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine (CAS 2097997-26-5) is a synthetic small molecule belonging to the 4,4-disubstituted piperidine class, characterized by a tertiary amine core bearing both a methoxymethyl and a methyl group at the 4-position, and an n-propylamine side chain on the ring nitrogen. With a molecular formula of C11H24N2O, a molecular weight of 200.32 g/mol, and a typical commercial purity of 95–98% , this compound serves primarily as a research intermediate or building block in medicinal chemistry.

Molecular Formula C11H24N2O
Molecular Weight 200.32 g/mol
Cat. No. B13427455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine
Molecular FormulaC11H24N2O
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CCCN)COC
InChIInChI=1S/C11H24N2O/c1-11(10-14-2)4-8-13(9-5-11)7-3-6-12/h3-10,12H2,1-2H3
InChIKeyDHRQXWKTCKEJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine: Procurement-Relevant Identity and Physicochemical Baseline


3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine (CAS 2097997-26-5) is a synthetic small molecule belonging to the 4,4-disubstituted piperidine class, characterized by a tertiary amine core bearing both a methoxymethyl and a methyl group at the 4-position, and an n-propylamine side chain on the ring nitrogen . With a molecular formula of C11H24N2O, a molecular weight of 200.32 g/mol, and a typical commercial purity of 95–98% , this compound serves primarily as a research intermediate or building block in medicinal chemistry. Its structural fingerprint—a fully substituted quaternary carbon at the piperidine 4-position—distinguishes it from mono-substituted or regioisomeric analogs and imposes distinct conformational and physicochemical constraints relevant to target engagement and synthetic elaboration.

Why Generic Substitution Fails for 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine in Research Procurement


Substituting 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine with a closely related piperidine analog—such as the des-methoxymethyl derivative (CAS 6241-30-1), a regioisomeric methoxymethyl variant (e.g., 2- or 3-substituted), or the truncated 4-(methoxymethyl)-4-methylpiperidine scaffold (CAS 774224-63-4)—introduces substantial alterations in hydrogen-bond acceptor capacity, lipophilicity, and conformational flexibility that cannot be normalized by molar equivalence alone . The geminal disubstitution at C4 creates a sterically congested environment that restricts piperidine ring rotation and modulates the spatial orientation of the primary amine side chain, features absent in mono-substituted or non-quaternary analogs. In the context of medicinal chemistry campaigns where this compound serves as a key intermediate, even minor structural deviations propagate into divergent synthetic routes, different protecting group strategies, and altered biological target engagement profiles [1]. Consequently, procurement decisions based solely on functional group similarity—without explicit batch-matched identity confirmation—will confound structure-activity relationship (SAR) interpretation and compromise synthetic reproducibility.

Quantitative Differentiation Evidence for 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine Versus Closest Analogs


Hydrogen-Bond Acceptor Capacity: Methoxymethyl Oxygen Imparts Differential Polarity Relative to 4-Methyl-Only Analog

The presence of the methoxymethyl group at the 4-position introduces an additional hydrogen-bond acceptor (HBA) atom (ether oxygen) not present in the simplest comparator, 3-(4-methylpiperidin-1-yl)propan-1-amine (CAS 6241-30-1). This increases the total HBA count from 2 (two amine nitrogens) to 3 (two nitrogens plus one ether oxygen) . In class-level analyses, each additional HBA can shift computed logP by approximately +0.5 to +0.8 units and alter polar surface area, parameters directly correlated with membrane permeability and target binding in piperidine-based CNS agents [1]. The quantitative HBA difference is 3 vs. 2.

Medicinal Chemistry Physicochemical Profiling Ligand Design

Molecular Weight Differentiation: ~28% Mass Increase Over the Des-Methoxymethyl Analog Impacts Molar Dosing Calculations

The target compound (MW = 200.32 g/mol) possesses a molecular weight approximately 28% greater than 3-(4-methylpiperidin-1-yl)propan-1-amine (MW = 156.27 g/mol) due to the addition of the –CH2OCH3 moiety (mass contribution ~44 Da) . This mass difference is critical in preclinical dosing: a 10 mM stock solution requires 2.00 mg/mL of the target compound versus 1.56 mg/mL for the comparator, a 28% discrepancy that, if uncorrected, leads to systematic under- or over-dosing in concentration-response experiments. Regioisomeric methoxymethyl analogs (e.g., 2- or 3-substituted) share the same molecular weight (186.29 g/mol for C10H22N2O) but differ from the target compound by one methylene unit (–CH2–), yielding a mass difference of ~14 Da (200.32 vs. 186.29 g/mol) .

Analytical Chemistry Dose Formulation Preclinical Research

Geminal Disubstitution at C4: Conformational Restraint Differentiates the Target Compound from Mono-Substituted and Non-Quaternary Analogs

The 4,4-disubstitution pattern (methyl + methoxymethyl) creates a quaternary carbon center that locks the piperidine ring conformation and restricts the rotational freedom of both substituents relative to the ring plane. In contrast, mono-substituted analogs (e.g., 4-methylpiperidine or 4-(methoxymethyl)piperidine derivatives) retain conformational flexibility at the 4-position, and regioisomeric variants (e.g., 2- or 3-substituted) project substituents into different steric environments relative to the N-propan-1-amine side chain . Class-level SAR evidence from 4,4-disubstituted piperidine patent series (e.g., CN102603614B) demonstrates that geminal disubstitution at C4 is a critical determinant of target binding affinity and selectivity, with mono-substituted or regioisomeric analogs exhibiting substantially altered or abrogated activity [1]. Quantitative conformational parameters (e.g., dihedral angle distributions, radius of gyration) differ qualitatively between quaternary and non-quaternary analogs, though explicit molecular dynamics data for this specific compound are not publicly available.

Structural Biology Conformational Analysis Medicinal Chemistry

Synthetic Intermediate Utility: Primary Amine Side Chain Enables Derivatization Pathways Inaccessible to 4-(Methoxymethyl)-4-methylpiperidine

The n-propan-1-amine side chain of the target compound provides a reactive primary amine handle amenable to amide coupling, reductive amination, urea formation, and sulfonamide synthesis—derivatization modes unavailable to the truncated scaffold 4-(methoxymethyl)-4-methylpiperidine (CAS 774224-63-4), which terminates at the piperidine secondary amine . The extended linker length (three methylene units) offers greater spatial reach and conformational flexibility compared to shorter-chain analogs (e.g., piperidin-4-ylmethanamine derivatives with one methylene unit), enabling access to a distinct chemical space in library synthesis. The 4,4-disubstitution pattern simultaneously protects the C4 position from unwanted metabolic or synthetic modification, a dual functional advantage (reactive terminal amine + blocked quaternary center) not simultaneously achievable with mono-substituted piperidine building blocks.

Synthetic Chemistry Building Blocks Parallel Synthesis

Optimal Research and Industrial Application Scenarios for 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine


Medicinal Chemistry SAR Campaigns Targeting 4,4-Disubstituted Piperidine Chemical Space

This compound serves as a reference standard or synthetic intermediate in structure-activity relationship (SAR) studies where the 4,4-geminal disubstitution motif is a pharmacophoric requirement. Patent disclosures (e.g., CN102603614B) establish that 4-methoxymethyl-4-substituted piperidines exhibit analgesic and anesthetic properties, and the target compound's extended primary amine linker enables systematic variation of the N-alkyl substituent without altering the critical C4 substitution pattern [1]. Procurement of this specific compound, rather than a mono-substituted or regioisomeric analog, ensures that SAR data reflect the intended conformational constraint and hydrogen-bonding capacity.

Synthetic Chemistry: Iterative Library Synthesis Using Orthogonal Reactive Handles

The compound's dual reactive sites—a primary amine on a three-carbon tether and a tertiary piperidine nitrogen—permit sequential derivatization under orthogonal conditions. The primary amine can be selectively acylated, sulfonylated, or converted to a urea without competing reaction at the sterically hindered tertiary piperidine nitrogen . This orthogonal reactivity profile is absent in building blocks that lack either the primary amine (e.g., CAS 774224-63-4) or the quaternary C4 protection (e.g., 4-substituted piperidines with free rotation at C4), making the target compound the preferred choice for parallel synthesis workflows requiring chemoselective diversification.

Analytical Method Development and Reference Standard Qualification

With a defined molecular formula (C11H24N2O), molecular weight (200.32 g/mol), and commercial purity specification of ≥95% , this compound can serve as a system suitability standard or calibration reference for HPLC, LC-MS, or GC-MS methods quantifying piperidine-based intermediates in reaction monitoring or impurity profiling. The distinct mass-to-charge ratio (m/z 201.3 [M+H]+) and diagnostic fragmentation pattern (loss of the methoxymethyl group, Δ 44 Da) differentiate it from co-eluting analogs, enabling unambiguous chromatographic identification in complex reaction mixtures.

Computational Chemistry: Conformational Sampling and Docking Studies on Quaternary Piperidine Scaffolds

The quaternary C4 center of this compound restricts the conformational space of the piperidine ring, reducing the number of low-energy conformers relative to mono-substituted analogs. This property is advantageous in computational docking and molecular dynamics simulations, where reduced conformational entropy simplifies ensemble generation and improves pose prediction convergence . Researchers performing virtual screening or free-energy perturbation (FEP) calculations on 4,4-disubstituted piperidine targets should specify this compound as the core scaffold to avoid the increased computational cost and sampling uncertainty associated with flexible, non-quaternary analogs.

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